5-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)picolinamide
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Overview
Description
5-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)picolinamide is an organic compound that belongs to the class of picolinamides It features a bromine atom, a methyl group, and a trifluoroethyl group attached to a picolinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)picolinamide typically involves the following steps:
Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl iodide and a suitable catalyst such as aluminum chloride.
Trifluoroethylation: The trifluoroethyl group is introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, methylation, and trifluoroethylation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted picolinamides with various functional groups.
Scientific Research Applications
5-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)picolinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can bind to its target, modulating its activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methylpicolinamide: Lacks the trifluoroethyl group, resulting in different chemical properties and biological activities.
3-Methyl-N-(2,2,2-trifluoroethyl)picolinamide:
Uniqueness
5-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)picolinamide is unique due to the presence of both the bromine and trifluoroethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-3-methyl-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2O/c1-5-2-6(10)3-14-7(5)8(16)15-4-9(11,12)13/h2-3H,4H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUBJTYGNJGQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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